molecular formula C7H4BrClF2 B1446703 1-Bromo-3-(chloromethyl)-2,4-difluorobenzene CAS No. 1507849-24-2

1-Bromo-3-(chloromethyl)-2,4-difluorobenzene

Cat. No.: B1446703
CAS No.: 1507849-24-2
M. Wt: 241.46 g/mol
InChI Key: QIHUNKLTIMJLOU-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H4BrClF2 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Properties

IUPAC Name

1-bromo-3-(chloromethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-2-6(10)4(3-9)7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHUNKLTIMJLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2,4-difluorotoluene. The process typically includes:

    Chloromethylation: The addition of a chloromethyl group (-CH2Cl) to the benzene ring, often achieved using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and chloromethylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(chloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The reduction of the compound can lead to the formation of corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-3-(chloromethyl)-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: Investigated for potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-2,4-difluorobenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine, chlorine, and fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

    1-Bromo-2-chlorobenzene: Similar structure but lacks fluorine atoms, resulting in different reactivity and applications.

    1-Bromo-4-chlorobenzene: Another isomer with different substitution pattern, affecting its chemical properties.

    2,4-Difluorotoluene: Precursor in the synthesis of 1-Bromo-3-(chloromethyl)-2,4-difluorobenzene, lacks bromine and chlorine atoms.

Uniqueness: this compound is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of multiple halogens enhances its ability to participate in diverse chemical reactions and interact with biological targets.

Biological Activity

1-Bromo-3-(chloromethyl)-2,4-difluorobenzene (CAS No. 1507849-24-2) is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and material sciences. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications.

This compound has the following chemical properties:

  • Molecular Formula : C7H4BrClF2
  • Molecular Weight : 227.46 g/mol
  • Boiling Point : Not readily available
  • Appearance : Typically a colorless to light yellow liquid

The biological activity of this compound is primarily attributed to its halogenated structure, which can interact with various biological targets. The presence of bromine and chlorine atoms enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This property facilitates interactions with enzymes, receptors, and nucleic acids.

Biological Activity Overview

Research indicates that halogenated compounds like this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated benzene derivatives possess antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neurotoxicity : Certain halogenated compounds have been linked to neurotoxic effects, raising concerns about their safety in therapeutic applications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that this compound induced apoptosis at concentrations above 50 µM. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.

Neurotoxicity Assessment

Research assessing the neurotoxic effects of halogenated compounds found that exposure to high concentrations of this compound resulted in decreased neuronal viability in primary rat cortical neurons. The compound was shown to increase reactive oxygen species (ROS) production, implicating oxidative stress as a contributing factor to its neurotoxic effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7H4BrClF2Antimicrobial, anticancer potential
1-Bromo-4-(chloromethyl)benzeneC7H6BrClModerate antimicrobial activity
1-Bromo-2,4-difluorobenzeneC6H3BrF2Limited biological studies available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-3-(chloromethyl)-2,4-difluorobenzene
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1-Bromo-3-(chloromethyl)-2,4-difluorobenzene

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